molecular formula C12H11NO2S B096086 [(4-Methylquinolin-2-yl)sulfanyl]acetic acid CAS No. 17880-62-5

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid

Cat. No.: B096086
CAS No.: 17880-62-5
M. Wt: 233.29 g/mol
InChI Key: LYRXFOXCAABCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid typically involves the reaction of 4-methylquinoline with a suitable thiolating agent to introduce the sulfanyl group at the 2-position. This intermediate is then reacted with a halogenated acetic acid derivative under basic conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(4-Methylquinolin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or inhibit enzymes by binding to their active sites. The sulfanyl group may enhance binding affinity through additional interactions, while the acetic acid moiety can participate in hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfanyl group.

    4-Methylquinoline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfanyl group.

    2-Mercaptoquinoline: Similar structure but without the acetic acid moiety.

Uniqueness

[(4-Methylquinolin-2-yl)sulfanyl]acetic acid is unique due to the combination of the quinoline ring, sulfanyl group, and acetic acid moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-6-11(16-7-12(14)15)13-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRXFOXCAABCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
Reactant of Route 2
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
Reactant of Route 3
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
Reactant of Route 4
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
Reactant of Route 5
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
Reactant of Route 6
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid

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